molecular formula C7H11NO B13018814 3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile

3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile

Cat. No.: B13018814
M. Wt: 125.17 g/mol
InChI Key: APDHCTTVSDMXTB-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylcyclobutanone with hydroxylamine hydrochloride followed by dehydration can yield the desired nitrile compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-3-methylcyclobutane-1-carbonitrile.

    Reduction: 3-(Hydroxymethyl)-3-methylcyclobutane-1-amine.

    Substitution: 3-(Alkoxymethyl)-3-methylcyclobutane-1-carbonitrile or 3-(Acetoxymethyl)-3-methylcyclobutane-1-carbonitrile.

Scientific Research Applications

3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(Hydroxymethyl)-3-methylcyclobutane-1-amine: Similar structure but with an amine group instead of a nitrile group.

    3-(Hydroxymethyl)-3-methylcyclobutane-1-ol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the cyclobutane ring

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-(hydroxymethyl)-3-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c1-7(5-9)2-6(3-7)4-8/h6,9H,2-3,5H2,1H3

InChI Key

APDHCTTVSDMXTB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C#N)CO

Origin of Product

United States

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